- Rhodium-Catalyzed Intramolecular Cyclopropanation of Trifluoromethyl- and Pentafluorosulfanyl-Substituted Allylic Cyanodiazoacetates, Organic Letters, 2023, 25(14), 2487-2491

Cas no 931-50-0 (Cyclohexylmagnesium Bromide (~1.0 M in THF))

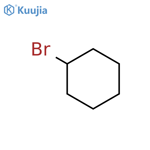

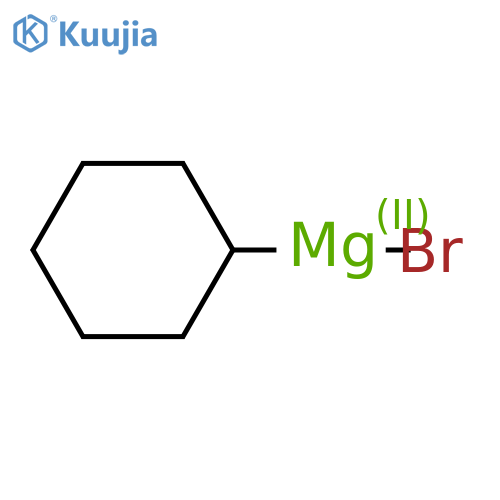

931-50-0 structure

Nome del prodotto:Cyclohexylmagnesium Bromide (~1.0 M in THF)

Numero CAS:931-50-0

MF:C6H11BrMg

MW:187.360541582108

MDL:MFCD01321152

CID:797265

PubChem ID:11805477

Cyclohexylmagnesium Bromide (~1.0 M in THF) Proprietà chimiche e fisiche

Nomi e identificatori

-

- Magnesium,bromocyclohexyl-

- Cyclohexylmagnesium Bromide

- Cyclohexylmagnesium bromide, 2.0 M solution in THF, SpcSeal

- CYCLOHEXYLMAGNESIUM BROMIDE1M THF

- Cyclohexylmagnesiumbromide,1.0MsolutioninTHF,inresealablebottle

- 1.0 M solution in THF,MkSeal

- Cyclohexylmagnesium bromide [1M solution in THF]

- magnesium,cyclohexane,bromide

- Magnesium, bromocyclohexyl-

- Cyclohexyl magnesium bromide

- CYCLOHEXYLMAGNESIUMBROMIDE

- c-HexMgBr

- Bromo(cyclohexyl)magnesium

- cyclohexyl magnesiumbromide

- cyclohexyl-magnesium bromide

- cyclohexanyl magnesium bromide

- Cyclohexylmagnesium bromide, 1.0 M in THF

- X6235

- Cyclohexylmagnesium bromide, 1.0 M in 2-MeTHF

- Cyclohexylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L)

- Bromocyclohexylmagnesium (ACI)

- Cyclohexylmagnesium bromide (6CI)

- Cyclohexylmagnesium Bromide (~1.0 M in THF)

-

- MDL: MFCD01321152

- Inchi: 1S/C6H11.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q;;+1/p-1

- Chiave InChI: SJUKXVKSGSJVTJ-UHFFFAOYSA-M

- Sorrisi: Br[Mg]C1CCCCC1

Proprietà calcolate

- Massa esatta: 185.98900

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 8

- Conta legami ruotabili: 0

- Complessità: 35.5

- Conteggio di unità legate in modo Covalent: 3

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Conta Tautomer: niente

- Superficie polare topologica: 0

- Carica superficiale: 0

- XLogP3: niente

Proprietà sperimentali

- Colore/forma: Non determinato

- Punto di infiammabilità: -17°C (THF)

- PSA: 0.00000

- LogP: 3.13390

- Solubilità: Non determinato

Cyclohexylmagnesium Bromide (~1.0 M in THF) Informazioni sulla sicurezza

-

Simbolo:

- Prompt:pericoloso

- Dichiarazione di pericolo: H225-H302-H314-H335-H371-H372

- Dichiarazione di avvertimento: P210-P233-P240-P241+P242+P243-P260-P264-P270-P271-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P308+P311-P403+P233-P405-P501

- Numero di trasporto dei materiali pericolosi:UN 1993

- Codice categoria di pericolo: R11;R19;R36/37/38

- Istruzioni di sicurezza: S16; S29; S33

- Frasi di rischio:R11; R19; R36/37/38

- Classe di pericolo:3/8

- PackingGroup:II

Cyclohexylmagnesium Bromide (~1.0 M in THF) Dati doganali

- CODICE SA:2931900090

- Dati doganali:

Codice doganale cinese:

2931900090Panoramica:

293190090. Altri composti organici-inorganici. Condizioni regolamentari: AB (modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in entrata, modulo di sdoganamento per le merci in uscita). Tariffa MFN:6,5%. Tariffa generale:30,0%

Riassunto:

2931900090. altri composti organici inorganici. IVA: 17,0%. Tasso di sconto fiscale: 13,0%. Condizioni di vigilanza: AB (certificato di ispezione per le merci verso l'interno, certificato di ispezione per le merci verso l'esterno). Tariffa MFN:6,5%. Tariffa generale:30,0%

Cyclohexylmagnesium Bromide (~1.0 M in THF) Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 046766-100g |

Cyclohexylmagnesium bromide, 18% in THF ca 1mol/L |

931-50-0 | 100g |

£80.00 | 2022-02-28 | ||

| TRC | C992416-1mg |

Cyclohexylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L) |

931-50-0 | 1mg |

40.00 | 2021-08-14 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C115961-500ml |

Cyclohexylmagnesium Bromide (~1.0 M in THF) |

931-50-0 | 1mol/L in THF | 500ml |

¥410.90 | 2023-09-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-294135-100 g |

Cyclohexylmagnesium Bromide (ca. 18% in Tetrahydrofuran, ca. 1mol/L), |

931-50-0 | 100g |

¥1,602.00 | 2023-07-10 | ||

| Enamine | EN300-109642-0.25g |

bromo(cyclohexyl)magnesium |

931-50-0 | 95% | 0.25g |

$24.0 | 2023-10-27 | |

| Enamine | EN300-109642-0.1g |

bromo(cyclohexyl)magnesium |

931-50-0 | 95% | 0.1g |

$23.0 | 2023-10-27 | |

| Enamine | EN300-109642-1.0g |

bromo(cyclohexyl)magnesium |

931-50-0 | 1g |

$26.0 | 2023-06-10 | ||

| Chemenu | CM423070-10kg |

Cyclohexylmagnesium Bromide |

931-50-0 | 95%+ | 10kg |

$288 | 2024-07-19 | |

| abcr | AB140471-100g |

Cyclohexylmagnesium bromide, (18% in tetrahydrofuran, ca. 1mol/l); . |

931-50-0 | 100g |

€159.70 | 2025-02-13 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R008210-100ml |

Cyclohexylmagnesium Bromide (~1.0 M in THF) |

931-50-0 | 1.0 M solution of THF | 100ml |

¥169 | 2024-05-20 |

Cyclohexylmagnesium Bromide (~1.0 M in THF) Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Magnesium Solvents: Diethyl ether ; rt → reflux; 30 min, reflux; 1 h, reflux

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Tetrahydrofuran ; heated

1.2 Solvents: Tetrahydrofuran ; heated; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; heated; 1 h, rt

Riferimento

- A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides, Angewandte Chemie, 2022, 61(52),

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 20 min, reflux; 6 h, reflux

Riferimento

- Enantioselective Construction of Sila-bicyclo[3.2.1] Scaffolds Bearing Both Carbon- and Silicon-Stereocenters, ACS Catalysis, 2022, 12(22), 13999-14005

Synthetic Routes 4

Synthetic Routes 5

Synthetic Routes 6

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 1.5 h, rt

1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt

1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt

Riferimento

- Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates, Organic Letters, 2022, 24(32), 5869-5873

Synthetic Routes 8

Synthetic Routes 9

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Magnesium Solvents: Tetrahydrofuran

Riferimento

- The comparison of self-assembling behaviour of phenyl biphenylcarboxylate and biphenyl benzoate compounds with the different length and shape of chiral terminal chain, Journal of Molecular Liquids, 2023, 369,

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Magnesium Solvents: 1,2-Dibromoethane , Tetrahydrofuran ; rt; 1 h, 40 °C

Riferimento

- Asymmetric Synthesis of Chiral Sulfimides through the O-Alkylation of Enantioenriched Sulfinamides and Addition of Carbon Nucleophiles, Angewandte Chemie, 2023, 62(16),

Synthetic Routes 20

Cyclohexylmagnesium Bromide (~1.0 M in THF) Raw materials

Cyclohexylmagnesium Bromide (~1.0 M in THF) Preparation Products

Cyclohexylmagnesium Bromide (~1.0 M in THF) Letteratura correlata

-

1. The synthesis and X-ray crystal structures of homoleptic tetrahedral aryls of osmium(IV) and of cyclohexyls of ruthenium(IV), osmium(IV), and chromium(IV)Pericles Stavropoulos,Paul D. Savage,Robert P. Tooze,Geoffrey Wilkinson,Bilquis Hussain,Majid Motevalli,Michael B. Hursthouse J. Chem. Soc. Dalton Trans. 1987 557

-

Isabell Haym,Margaret A. Brimble Org. Biomol. Chem. 2012 10 7649

-

3. 246. Organic derivatives of silicon. Part XLVIII. Steric effects of the cyclohexyl groupNoel W. Cusa,Frederic S. Kipping J. Chem. Soc. 1933 1040

-

W. Slough,A. R. Ubbelohde J. Chem. Soc. 1955 108

-

Frédéric Lecornué,Jean Ollivier Chem. Commun. 2003 584

931-50-0 (Cyclohexylmagnesium Bromide (~1.0 M in THF)) Prodotti correlati

- 2228888-64-8(O-2-(1,5-dimethyl-1H-pyrazol-4-yl)propylhydroxylamine)

- 1216911-90-8(7-chloro-4-methoxy-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole hydrochloride)

- 57614-92-3(4-(piperidin-4-yl)butan-1-ol)

- 888414-62-8(N-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-2-carboxamide)

- 2680767-30-8(tert-butyl N-(5-methyl-3-nitropyridin-2-yl)carbamate)

- 1805416-34-5(4-Chloro-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-3-acetic acid)

- 1201633-44-4(n3-(3-Hydroxypropyl)-β-alaninamideethanedioate(salt))

- 73289-90-4(1,4-BENZENEDICARBOXALDEHYDE, 2-HYDROXY-)

- 2137810-19-4(N,N-diethyl-4-(2-fluorophenyl)-1-methylcyclohex-3-en-1-amine)

- 690961-41-2(N-5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide)

Fornitori consigliati

Shandong Feiyang Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membro d'oro

CN Fornitore

Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Wuhan Comings Biotechnology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso